molecular formula C15H16FN3O2 B2959522 3-(2-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide CAS No. 2176201-65-1

3-(2-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide

Cat. No.: B2959522
CAS No.: 2176201-65-1
M. Wt: 289.31
InChI Key: FCNQGFLPQBYRFS-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrimidinone moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide typically involves multiple steps, starting with the preparation of the fluorophenyl group. This can be achieved through the reaction of 2-fluorobenzaldehyde with a suitable reagent to form the fluorophenyl intermediate. Subsequently, the pyrimidinone moiety is introduced through a cyclization reaction involving urea and an appropriate aldehyde or ketone. Finally, the amide linkage is formed by reacting the fluorophenyl intermediate with an ethylamine derivative under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help scale up the production while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases, such as inflammation and infections.

Industry: The compound's unique properties make it valuable in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system being targeted.

Comparison with Similar Compounds

  • 3-(2-Chlorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide

  • 3-(2-Bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide

  • 3-(2-Iodophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide

Uniqueness: 3-(2-Fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated counterparts.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c16-13-5-2-1-4-12(13)6-7-14(20)17-9-11-19-10-3-8-18-15(19)21/h1-5,8,10H,6-7,9,11H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNQGFLPQBYRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCCN2C=CC=NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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